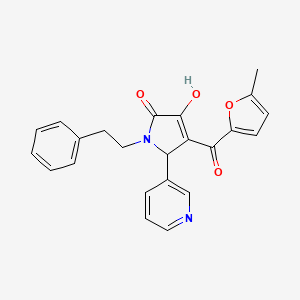
3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, carbonyl, phenylethyl, pyridinyl, and furan rings. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” would likely involve multi-step organic synthesis techniques. Common steps might include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the hydroxyl group via selective oxidation.
- Attachment of the furan and pyridine rings through coupling reactions.
- Final modifications to introduce the phenylethyl group.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
- Use of catalytic processes to enhance reaction efficiency.
- Implementation of continuous flow chemistry for large-scale production.
- Purification techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions like nucleophilic substitution using alkyl halides.
Major Products
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
科学研究应用
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
Possible use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry
Applications in materials science, such as the development of new polymers or advanced materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: .
3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-thione: .
Uniqueness
The unique combination of functional groups in “this compound” might confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O4/c1-15-9-10-18(29-15)21(26)19-20(17-8-5-12-24-14-17)25(23(28)22(19)27)13-11-16-6-3-2-4-7-16/h2-10,12,14,20,27H,11,13H2,1H3 |
InChI 键 |
AZDUUAVSKYQIDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147209.png)
![3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12147211.png)
![{[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine](/img/structure/B12147212.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12147220.png)
![N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12147221.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12147229.png)
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12147235.png)

![5-(4-Chlorophenyl)-4-[(2,6-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B12147252.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147259.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12147265.png)
![[2-imino-10-methyl-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide](/img/structure/B12147281.png)

![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12147289.png)
